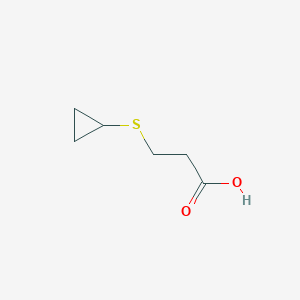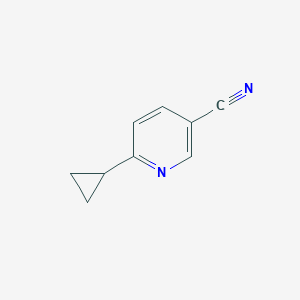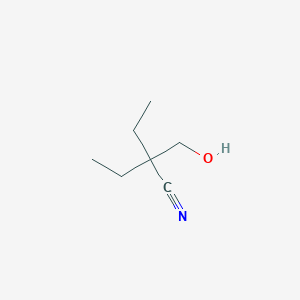
2-Methyl-5-(thiophen-2-YL)aniline
Descripción general
Descripción
2-Methyl-5-(thiophen-2-YL)aniline is an organic compound that features a thiophene ring attached to an aniline moiety
Mecanismo De Acción
Target of Action
Thiophene derivatives, which include 2-methyl-5-(thiophen-2-yl)aniline, have been reported to exhibit a variety of biological effects . This suggests that they interact with multiple targets, potentially including DNA and various enzymes .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, such as binding to dna or inhibiting enzyme activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound influences multiple pathways.
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer , anti-inflammatory , and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(thiophen-2-YL)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-bromoaniline with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-(thiophen-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any nitro groups present to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(thiophen-2-YL)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Comparación Con Compuestos Similares
2-Methyl-5-(thiophen-2-YL)benzene: Similar structure but lacks the amino group.
2-Methyl-5-(thiophen-2-YL)pyridine: Contains a pyridine ring instead of an aniline moiety.
2-Methyl-5-(thiophen-2-YL)phenol: Features a hydroxyl group instead of an amino group.
Uniqueness: 2-Methyl-5-(thiophen-2-YL)aniline is unique due to the presence of both the thiophene ring and the aniline moiety, which confer distinct electronic and steric properties.
Propiedades
IUPAC Name |
2-methyl-5-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOONGCVUPFTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)







![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)

